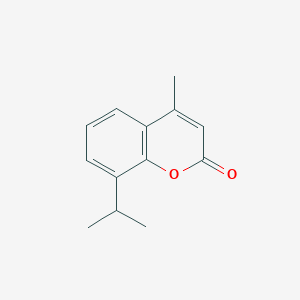

4-Methyl-8-(propan-2-yl)-2H-1-benzopyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one derivatives, including 4-methyl-8-(1-methylethyl)-, can be achieved through various methods. One common approach involves the use of alkaline protease from Bacillus licheniformis, which catalyzes a domino Knoevenagel/intramolecular transesterification reaction . This method allows for the selective synthesis of the desired compound by adjusting parameters such as solvent, water content, and temperature.

Industrial Production Methods: Industrial production of 2H-1-Benzopyran-2-one derivatives often involves the use of metal-based homogeneous and heterogeneous catalyst systems. These methods enable the efficient and scalable production of coumarin derivatives, which are widely used in the development of novel drugs and other applications .

Chemical Reactions Analysis

Types of Reactions: 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of 2H-1-Benzopyran-2-one derivatives include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound’s structure .

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Antimicrobial Properties

Research indicates that compounds similar to 4-Methyl-8-(propan-2-yl)-2H-1-benzopyran-2-one exhibit significant antioxidant activity. A study demonstrated that benzopyran derivatives can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases . Furthermore, these compounds have shown antimicrobial properties against various pathogens, making them candidates for developing new antimicrobial agents.

Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of related compounds, this compound was found to inhibit inflammation effectively. Compounds from the same family showed significant reduction in edema in animal models, outperforming traditional anti-inflammatory drugs like indomethacin . This suggests a promising application in treating inflammatory diseases.

Industrial Applications

Fragrance and Flavor Industry

Due to its pleasant aromatic profile, this compound is utilized in the fragrance industry. Its unique scent makes it suitable for incorporation into perfumes and flavorings. The compound's stability under various conditions enhances its desirability for commercial applications.

Data Table: Summary of Applications

Case Studies

-

Anti-inflammatory Screening

A study conducted on a series of benzopyran derivatives demonstrated that compounds similar to this compound exhibited up to 44% inhibition of inflammation within three hours post-administration in animal models. This highlights the compound's potential as an effective anti-inflammatory agent . -

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction between these compounds and cyclooxygenase enzymes (COX). The results indicated that this compound binds effectively to COX, suggesting a mechanism for its anti-inflammatory action .

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and induce apoptosis in cancer cells . The compound’s effects are mediated through its ability to modulate various signaling pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- include other coumarin derivatives such as 2H-1-Benzopyran-2-one, 6-methyl- and 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl- .

Uniqueness: What sets 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- apart from other similar compounds is its unique combination of substituents, which confer distinct biological activities and chemical properties. This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable tool in various scientific research applications .

Biological Activity

4-Methyl-8-(propan-2-yl)-2H-1-benzopyran-2-one, commonly referred to as a chromone derivative, has garnered attention in recent years for its diverse biological activities. This compound is part of a larger class of benzopyran derivatives known for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a chromone backbone, which is critical for its biological activity. The presence of the methyl and isopropyl groups at specific positions enhances its lipophilicity and bioactivity.

Antioxidant Activity

Research has demonstrated that chromone derivatives exhibit significant antioxidant properties. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. In a comparative study, this compound showed a notable inhibition rate against free radicals, indicating its potential as a natural antioxidant agent .

Anti-inflammatory Effects

Several studies have evaluated the anti-inflammatory effects of chromone derivatives. For instance, compounds similar to this compound have been shown to significantly reduce inflammation in carrageenan-induced edema models. In one study, derivatives exhibited up to 44% reduction in edema volume compared to standard drugs like indomethacin . The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.

Anticancer Activity

Chromone derivatives have also been investigated for their anticancer properties. In vitro studies on prostate cancer cell lines revealed that certain derivatives induce cytotoxicity through mechanisms such as apoptosis and cell cycle arrest. Specifically, compounds demonstrated the ability to down-regulate anti-apoptotic proteins (e.g., Bcl-2) while up-regulating pro-apoptotic factors (e.g., P53) . Molecular docking studies suggest that these compounds bind effectively to the active sites of key enzymes involved in cancer progression.

Case Studies and Research Findings

Properties

CAS No. |

923019-31-2 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

4-methyl-8-propan-2-ylchromen-2-one |

InChI |

InChI=1S/C13H14O2/c1-8(2)10-5-4-6-11-9(3)7-12(14)15-13(10)11/h4-8H,1-3H3 |

InChI Key |

OLLFKOMMNNNMHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC=C2C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.